molecular formula C27H25N3O2 B2503589 8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline CAS No. 866588-54-7

8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline

Cat. No. B2503589
CAS RN: 866588-54-7
M. Wt: 423.516
InChI Key: PFYZYBGRKOCZJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline is a derivative of pyrazoloquinoline, which is a fused heterocyclic compound that has garnered interest due to its potential pharmacological properties. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as possible biological activity.

Synthesis Analysis

The synthesis of related pyrazoloquinoline derivatives has been described in the literature. For instance, derivatives such as 1′,2′-dihydro-3-methyl-1-phenylspiro[ pyrazoline-4,3′(4′H)-quinoline]-5-one (8q) and 1,3-diphenylspiro[pyrazolone-quinoline] 8r can be synthesized from the catalytic reduction of 3-methyl-1-phenyl- or 1,3-diphenyl-4-(2-nitrobenzyl)-2-pyrazolin-5-one in alcohols or by interaction with appropriate aldehydes and ketones . Although the specific synthesis of 8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline is not detailed, the methods described could potentially be adapted for its synthesis by choosing suitable precursors and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazoloquinoline derivatives is characterized by the presence of a pyrazoline ring fused to a quinoline moiety. The derivatives often contain various substituents that can significantly affect their chemical behavior and interaction with biological targets. The structure is typically confirmed using spectroscopic methods such as mass spectrometry, infrared spectroscopy, and proton nuclear magnetic resonance (1H NMR) .

Chemical Reactions Analysis

The reactivity of pyrazoloquinoline derivatives can be influenced by the substituents present on the rings. For example, the presence of an ethoxy group and a methoxyphenylmethyl moiety could affect the electron density and steric hindrance, thereby influencing the compound's participation in chemical reactions. The literature describes the use of microwave-assisted synthesis to enhance the reaction rate and improve yields of related compounds, which could be applicable to the synthesis of 8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline are not provided, related compounds exhibit properties that can be inferred. The solubility, melting point, and stability of these compounds can be influenced by the nature of the substituents. The physical properties are important for the compound's potential application in pharmaceuticals, where solubility and stability are crucial for bioavailability and shelf life .

Scientific Research Applications

Supramolecular Aggregation

Research into dihydrobenzopyrazoloquinolines, a related class of compounds, explores how substitutions affect the dimensionality of supramolecular aggregation. Molecules linked by hydrogen bonds and arene interactions form cyclic dimers, sheets, and complex frameworks, suggesting potential in materials science and molecular engineering (Portilla et al., 2005).

Antimicrobial Agents

Novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated as potential antimicrobial agents. These compounds have been tested for their antibacterial and antifungal activities, indicating their potential use in developing new treatments for infections (Holla et al., 2006).

Synthesis Methods

A practical and large-scale synthesis approach for rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester has been presented. This compound is an important intermediate for pharmaceutically active compounds, showcasing the importance of efficient synthesis methods for complex organic molecules (Bänziger et al., 2000).

Heterocyclic Synthesis

The synthesis of pyrazolo[3,4-c]quinoline derivatives highlights advancements in creating condensed heterotricycles. These compounds have potential applications in pharmaceuticals and organic electronics due to their unique structural and electronic properties (Nagarajan & Shah, 1992).

"On Water" Synthesis

An environmentally friendly "on water" protocol for synthesizing heterocyclic ortho-quinones has been developed. This method underscores the significance of green chemistry in synthesizing complex organic molecules with potential applications in various fields, including materials science and pharmaceuticals (Rajesh et al., 2011).

Mechanism of Action

Pyrazole derivatives are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents . Some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .

properties

IUPAC Name

8-ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2/c1-4-32-21-13-14-24-22(15-21)27-23(26(28-29-27)19-11-9-18(2)10-12-19)17-30(24)16-20-7-5-6-8-25(20)31-3/h5-15,17H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYZYBGRKOCZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)C)CC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline

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